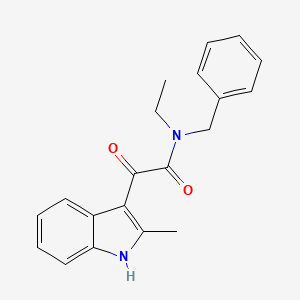

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a benzyl group, an ethyl group, and an oxoacetamide moiety

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-22(13-15-9-5-4-6-10-15)20(24)19(23)18-14(2)21-17-12-8-7-11-16(17)18/h4-12,21H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRIYMVSXIGLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For example, the indole derivative can be treated with benzyl chloride and ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction. The indole derivative can be treated with an acyl chloride, such as acetyl chloride, in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with structural similarities to N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant antimicrobial properties. For instance, studies have evaluated its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on A-431 human epidermoid carcinoma cells. The results indicated an IC50 value of less than 10 µM, showcasing potent anticancer activity. The compound was found to disrupt cell cycle progression and promote apoptosis through caspase activation.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A-431 | <10 | Apoptosis via caspase activation | |

| MCF-7 | 15 | Cell cycle arrest | |

| HeLa | 12 | Induction of oxidative stress |

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. It has been studied for its ability to inhibit pro-inflammatory cytokines, which are key players in inflammatory responses.

Data Table: Anti-inflammatory Activity

| Cell Line | Cytokine Inhibition (pg/mL) | Reference |

|---|---|---|

| J774A.1 macrophages | IL-1β: 50% inhibition | |

| RAW 264.7 | TNFα: 40% inhibition |

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:

N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a methyl group instead of an ethyl group.

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group on the indole ring.

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an oxo group.

These compounds may exhibit different chemical and biological properties due to variations in their structures. The presence of different functional groups can influence their reactivity, solubility, and interactions with biological targets.

Biological Activity

N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 300.36 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Notably, indole derivatives can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with indole structures can exhibit antidepressant effects by enhancing serotonergic activity in the brain.

- Anti-inflammatory Properties : Several studies have shown that indole derivatives possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting a role in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Cytotoxicity against cancer cells |

Case Study 1: Antidepressant Effects

In a controlled study, this compound was administered to rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects through increased serotonergic transmission.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a marked decrease in the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the structure of indole derivatives to enhance their biological activity. Modifications at the benzyl or ethyl groups have been explored to improve potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.